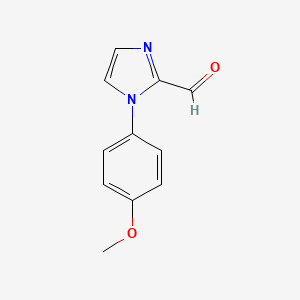

1-(4-Methoxyphenyl)-1h-imidazole-2-carbaldehyde

概要

説明

1-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde is a chemical compound characterized by its unique molecular structure, which includes a methoxyphenyl group attached to an imidazole ring with a formyl group at the second position

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxyaniline with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an imidazole ring, followed by formylation at the second position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

化学反応の分析

Types of Reactions: 1-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the formyl group to a hydroxyl group, resulting in the formation of an alcohol derivative.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace the hydrogen atoms on the nitrogen atoms.

Major Products Formed:

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols.

Substitution Products: Substituted imidazoles.

科学的研究の応用

Medicinal Chemistry

The compound is being explored as a potential therapeutic agent due to its ability to inhibit specific enzymes and receptors involved in disease processes. For instance, it has shown promise in inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer and immune regulation .

Antioxidant Activity

Research indicates that 1-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases . Its ability to scavenge free radicals makes it a candidate for further exploration in the field of nutraceuticals.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects, particularly in the context of neuroinflammation. Inhibition of specific pathways related to inflammation suggests potential applications in treating neurodegenerative diseases .

Case Study 1: DYRK1A Inhibition

In a study focused on the inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), derivatives of this compound demonstrated significant inhibitory activity at nanomolar concentrations. This suggests its potential use in developing treatments for conditions such as Down syndrome and Alzheimer's disease .

Case Study 2: Enzyme Interaction Studies

Another research effort involved the structural examination of the compound's interaction with ALOX15, an enzyme associated with inflammatory responses. The study utilized molecular dynamics simulations to assess how modifications to the imidazole structure could enhance binding affinity and inhibitory potency .

作用機序

The mechanism by which 1-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

類似化合物との比較

1-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

1-(3-Methoxyphenyl)-1H-imidazole-2-carbaldehyde: Similar structure but with a different position of the methoxy group.

1-(4-Methoxyphenyl)-1H-imidazole-4-carbaldehyde: Similar structure but with the formyl group at a different position on the imidazole ring.

1-(4-Hydroxyphenyl)-1H-imidazole-2-carbaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.

These compounds may exhibit different reactivity and biological activities due to the variations in their molecular structures.

生物活性

1-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde is a compound that belongs to the imidazole family, characterized by its unique structure, which includes an imidazole ring and a methoxy-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C10H10N2O

- Molecular Weight : 178.20 g/mol

- Structural Features : The compound features an imidazole ring with an aldehyde functional group at the 2-position and a methoxy group on the phenyl ring.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can effectively inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli .

Case Study : In a study assessing the antibacterial activity of various imidazole derivatives, compounds were tested using the disk diffusion method against multiple bacterial strains. Results indicated that many derivatives exhibited zones of inhibition, suggesting their potential as antibacterial agents .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 20 |

| This compound | S. aureus | 25 |

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely studied, with findings suggesting that these compounds can induce apoptosis in cancer cells. For example, derivatives based on the imidazole structure have shown effectiveness against breast cancer cell lines .

Research Findings : A recent study evaluated the cytotoxic effects of various imidazole-based compounds on MDA-MB-231 breast cancer cells. The results indicated that certain derivatives could significantly inhibit cell proliferation and induce apoptosis through caspase activation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 15 |

| Control (Doxorubicin) | MDA-MB-231 | 5 |

The biological activity of this compound may be attributed to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and influencing various cellular pathways . This interaction is particularly relevant in drug design, where understanding the mechanism can enhance efficacy and specificity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation reactions involving substituted imidazole precursors and aldehydes. For example, analogous imidazole-carbaldehyde derivatives are synthesized using Vilsmeier-Haack formylation or Ullmann coupling under controlled temperatures (70–100°C) and inert atmospheres (N₂/Ar) .

- Optimization : Reaction parameters (e.g., catalyst loading, solvent polarity, and stoichiometry) should be systematically varied. Computational tools (e.g., density functional theory) can predict intermediates and transition states to guide optimization .

Q. How should researchers address solubility challenges during purification?

- Methodology : Solubility in polar aprotic solvents (e.g., DMF, DMSO) is common for imidazole-carbaldehydes. Recrystallization using mixed solvents (e.g., ethanol/water) or chromatographic purification (silica gel, ethyl acetate/hexane gradients) is recommended .

- Safety : Use fume hoods and personal protective equipment (PPE) due to potential irritancy, as noted in safety data sheets for related imidazoles .

Q. What spectroscopic techniques are essential for structural characterization?

- Core Techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at C4 of the phenyl ring and aldehyde proton at C2 of imidazole) .

- FT-IR : Identify characteristic stretches (C=O aldehyde ~1700 cm⁻¹, C-O methoxy ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in imidazole-carbaldehyde derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, monoclinic crystal systems (e.g., P2₁/c space group) with unit cell parameters (e.g., a = 11.7063 Å, b = 20.2301 Å, c = 9.5419 Å) have been reported for structurally similar compounds .

- Data Interpretation : Software like SHELX or OLEX2 refines crystallographic models. Weak interactions (e.g., C–H⋯S, π-π stacking) can be analyzed to understand packing behavior .

Q. What computational approaches predict the compound’s reactivity in catalytic or biological systems?

- Methodology :

- DFT Calculations : Optimize geometry and compute frontier molecular orbitals (HOMO-LUMO) to assess electrophilic/nucleophilic sites .

- Molecular Docking : Screen interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

Q. How can researchers resolve contradictions in biological activity data?

- Methodology :

- Dose-Response Studies : Test multiple concentrations (e.g., 1–100 µM) to establish IC₅₀ values. For antimicrobial activity, follow standardized protocols (e.g., CLSI guidelines) .

- Statistical Validation : Use ANOVA or Student’s t-test to confirm significance. Reproducibility requires triplicate experiments under controlled conditions (pH, temperature) .

Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?

- Methodology :

- Protecting Groups : Temporarily shield reactive sites (e.g., aldehyde groups) using trimethylsilyl or acetal protections .

- Flow Chemistry : Minimize degradation by reducing residence time and improving heat/mass transfer .

Q. Methodological Considerations

Q. How should researchers validate synthetic pathways to ensure reproducibility?

- Documentation : Record precise reaction conditions (e.g., stirring rate, cooling methods). Use in-line analytics (e.g., HPLC-MS) for real-time monitoring .

- Cross-Lab Validation : Collaborate with independent labs to replicate key steps, addressing variables like solvent batch quality .

Q. What advanced techniques characterize non-covalent interactions in supramolecular assemblies?

- Techniques :

- SCXRD : Resolve hydrogen bonding and van der Waals interactions .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent retention .

Q. How can researchers mitigate hazards during large-scale synthesis?

特性

IUPAC Name |

1-(4-methoxyphenyl)imidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-4-2-9(3-5-10)13-7-6-12-11(13)8-14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXXXBDXGQSUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CN=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650799 | |

| Record name | 1-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5709-65-9 | |

| Record name | 1-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。